

Toxicological profile of 2-Ethylhexyl 2-ethylhexanoate

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Compound of Interest

Compound Name: **2-Ethylhexyl 2-ethylhexanoate**

Cat. No.: **B1346103**

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An In-depth Technical Guide to the Toxicological Profile of **2-Ethylhexyl 2-ethylhexanoate**

Introduction

2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1), also known as ethylhexyl ethylhexanoate, is a synthetic ester compound.^[1] It is formed through the esterification of 2-ethylhexanoic acid and 2-ethylhexanol. Due to its properties as an emollient, viscosity modifier, and solvent, it finds application in various industrial and consumer products, including cosmetics, cleaning agents, and lubricants.^[1] This guide provides a comprehensive technical overview of its toxicological profile, synthesizing available data to inform researchers, scientists, and drug development professionals. A key aspect of its toxicology is its rapid hydrolysis to its constituent components, 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA), which are the primary drivers of its biological effects.^[2] Consequently, much of the safety assessment for the parent compound relies on a read-across approach from the extensive data available for these metabolites.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in toxicological assessment. These characteristics influence its absorption, distribution, and interaction with biological systems.

Property	Value	Reference
CAS Number	7425-14-1	[3] [4]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1] [5]
Molecular Weight	256.42 g/mol	[1] [5]
Appearance	Clear, colorless liquid/oil	[1] [3]
Boiling Point	~299.67°C (estimate)	[3]
Water Solubility	Low (specific value not found)	
LogP (Octanol/Water Partition Coefficient)	6.587 (estimate)	[3]
Synonyms	Ethylhexyl ethylhexanoate, Octyl octanoate, 2- Ethylhexanoic acid, 2- ethylhexyl ester	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

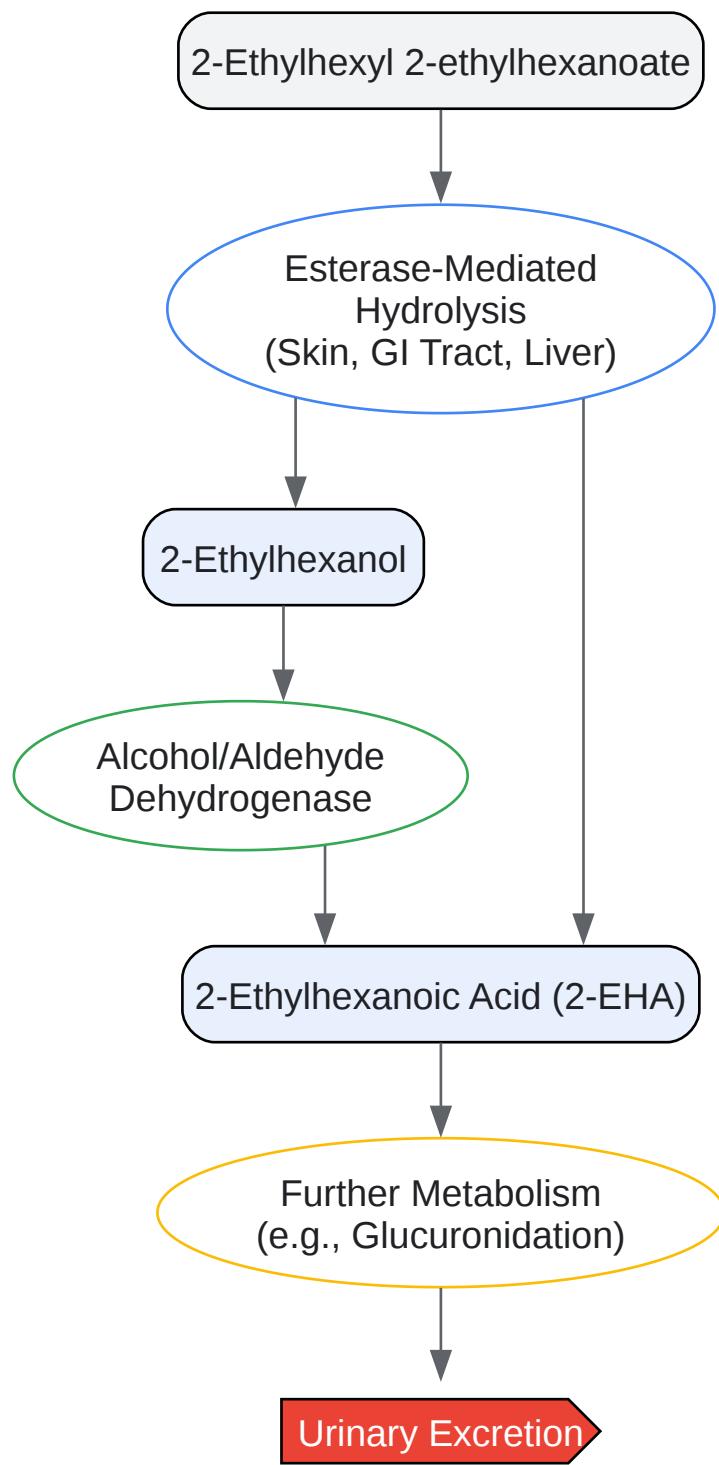
The biological impact of **2-Ethylhexyl 2-ethylhexanoate** is dictated by its behavior within the body. While specific toxicokinetic data for the parent ester is limited, its metabolic fate is well-established and central to its toxicological evaluation.[\[6\]](#)

Absorption:

- Oral: Following oral exposure, the ester is expected to be rapidly and extensively hydrolyzed in the gastrointestinal tract by esterases before absorption.[\[6\]](#)[\[7\]](#)
- Dermal: Dermal absorption is a primary route of exposure from cosmetics.[\[2\]](#) While the extent of absorption for the parent ester is not fully characterized, it is presumed that hydrolysis can occur on the skin, catalyzed by cutaneous esterases, leading to the absorption of its metabolites, 2-EHA and 2-ethylhexanol.[\[2\]](#)

Distribution: Once absorbed, the hydrolysis products distribute throughout the body. Studies on 2-EHA in pregnant mice have shown that it can cross the placenta and be detected in embryos at levels similar to those in the dams, a critical finding for developmental toxicity assessment.[8]

Metabolism: The primary metabolic pathway for **2-Ethylhexyl 2-ethylhexanoate** is enzymatic hydrolysis.[2] This is a crucial detoxification step for the ester itself, but it yields metabolites that have their own distinct toxicological profiles. The alcohol (2-ethylhexanol) is further metabolized, primarily to the acid (2-EHA), making 2-EHA the key metabolite of concern.[9]



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Metabolic pathway of **2-Ethylhexyl 2-ethylhexanoate**.

Excretion: The metabolites of **2-Ethylhexyl 2-ethylhexanoate** are rapidly excreted, primarily in the urine.^[8] Studies with 2-ethylhexanol show that elimination of its metabolites is typically

complete within 24 hours of oral exposure.[9]

Acute Toxicity

The acute toxicity of **2-Ethylhexyl 2-ethylhexanoate** is considered low via oral and dermal routes. This is consistent with many esters that undergo rapid hydrolysis to less acutely toxic components.

Route	Species	Value (LD ₅₀)	Reference
Oral	Rat	>2000 mg/kg bw	
Dermal	Rabbit	>2000 mg/kg bw	
Inhalation	-	No data available	

No significant signs of toxicity were documented in these acute studies.

Irritation and Sensitization

- Skin Irritation: While no specific data are available for **2-Ethylhexyl 2-ethylhexanoate**, the Cosmetic Ingredient Review (CIR) noted a concern for potential irritation based on studies of other alkyl ethylhexanoates, such as cetyl ethylhexanoate.[6] Therefore, products containing this ingredient should be formulated to be non-irritating.[5]
- Eye Irritation: No data are available for the parent compound.
- Skin Sensitization: **2-Ethylhexyl 2-ethylhexanoate** is not expected to be a skin sensitizer. It lacks the structural alerts associated with sensitization, and its hydrolysis products, 2-EHA and 2-ethylhexanol, are also considered non-sensitizing.[7]

Repeated Dose Toxicity

There is a lack of specific repeated-dose toxicity studies on **2-Ethylhexyl 2-ethylhexanoate**. Assessment is therefore based on the known effects of its metabolites. The primary concerns associated with repeated exposure to 2-EHA are liver and developmental effects.[2][10]

Genotoxicity

Direct genotoxicity data for **2-Ethylhexyl 2-ethylhexanoate** is unavailable. However, it is not expected to be genotoxic. This conclusion is strongly supported by comprehensive testing of its hydrolysis products, 2-ethylhexanol and 2-ethylhexanoic acid, which have been found to be non-genotoxic in both in vitro and in vivo assays.[9]

Carcinogenicity

No carcinogenicity studies have been conducted on **2-Ethylhexyl 2-ethylhexanoate**. However, studies on its metabolite, 2-ethylhexanol, did not show evidence of carcinogenicity in a two-year oral gavage study in rats. It is noteworthy that other compounds containing a 2-ethylhexyl moiety have been associated with hepatocellular neoplasms in rodents, suggesting a potential for this chemical class to have carcinogenic potential, particularly in the rodent liver. [11] However, the relevance of these findings to human health is often debated and linked to mechanisms, such as peroxisome proliferation, that may be rodent-specific.

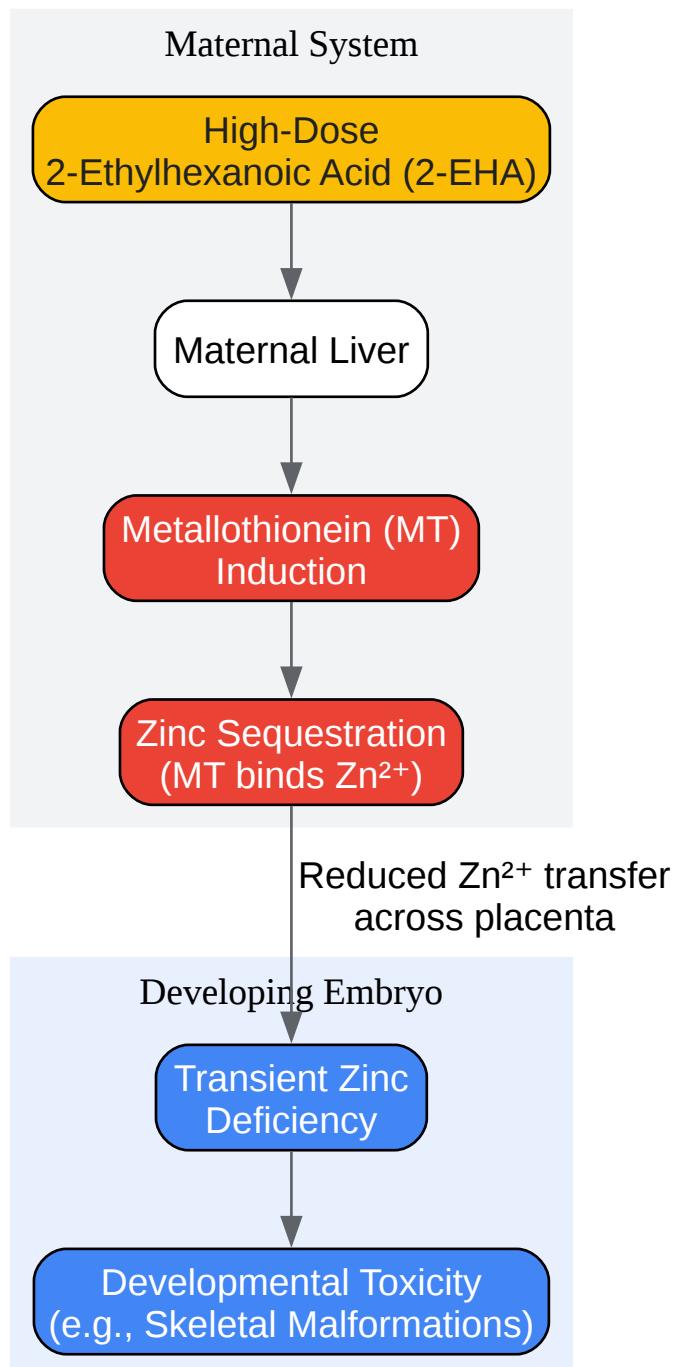
Reproductive and Developmental Toxicity

This is the most critical endpoint for **2-Ethylhexyl 2-ethylhexanoate**. While no data exists for the parent compound, its hydrolysis product, 2-EHA, is a known developmental toxicant.[6]

- Classification: The parent ester is classified as a Category 3 reproductive toxin in Australia, with the risk phrase "Possible risk of harm to the unborn child". The European Chemicals Agency (ECHA) has also classified it as a Reproductive Category 2 substance (suspected of damaging the unborn child).[2] These classifications are based entirely on the known hazards of 2-EHA.[2]
- Developmental Effects: Studies in rats exposed to 2-EHA have demonstrated developmental toxicity, including skeletal malformations and variations, even at doses that did not cause significant maternal toxicity.[8][12] The lowest-observed-adverse-effect-level (LOAEL) for developmental toxicity was reported to be 100 mg/kg bw/day.[8]
- Fertility Effects: 2-EHA has also been shown to affect fertility in rats, with effects on the male reproductive system, including reduced sperm motility, observed at 100 mg/kg bw/day.[8]

Mechanism of Developmental Toxicity: The developmental toxicity of 2-EHA is not believed to be caused by a direct effect on the embryo. Instead, it is attributed to a cascade of events initiated by maternal liver toxicity. 2-EHA induces metallothionein (MT) in the maternal liver,

which binds zinc. This leads to zinc sequestration in the liver, causing a transient but critical zinc deficiency in the developing embryo, which is the ultimate cause of the observed teratogenic effects.[6]



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Proposed mechanism for 2-EHA developmental toxicity.

This indirect mechanism is crucial. Studies using a precursor compound that metabolizes more slowly to 2-EHA did not produce developmental toxicity, suggesting that the rate of 2-EHA formation is key.^{[6][13]} If the metabolic conversion allows for clearance before sufficient levels accumulate to induce liver toxicity, the downstream developmental effects are avoided.^[6]

Human Health Risk Characterization

The primary risk to human health from **2-Ethylhexyl 2-ethylhexanoate** is developmental toxicity due to its hydrolysis to 2-EHA. Risk characterization depends on the exposure scenario. In cosmetics, where it might be used in leave-on products at concentrations up to 8.3%, regulatory bodies have expressed concern that the resulting exposure to 2-EHA could be high enough to pose a risk. The Canadian government concluded that at the levels of exposure considered in their assessment, **2-ethylhexyl 2-ethylhexanoate** is harmful to human health.
[\[10\]](#)

Experimental Protocol: In Vitro Hydrolysis Assay

To validate the foundational assumption of ester hydrolysis, an in vitro experiment using liver microsomes or skin homogenates can be performed. This protocol outlines a representative workflow.

Objective: To determine the rate of hydrolysis of **2-Ethylhexyl 2-ethylhexanoate** into 2-ethylhexanol and 2-ethylhexanoic acid by liver microsomes.

Materials:

- **2-Ethylhexyl 2-ethylhexanoate** (substrate)
- Rat or human liver microsomes (enzyme source)
- NADPH regenerating system (cofactor for potential subsequent metabolism)
- Phosphate buffer (pH 7.4)
- Acetonitrile (quenching solvent)
- Analytical standards: 2-ethylhexanol and 2-ethylhexanoic acid

- LC-MS/MS system for analysis

Methodology:

- Preparation: Prepare a stock solution of **2-Ethylhexyl 2-ethylhexanoate** in a suitable solvent like methanol. Prepare working solutions by diluting the stock in phosphate buffer.
- Reaction Incubation: a. In a microcentrifuge tube, pre-warm 0.5 mg/mL of liver microsomes in phosphate buffer at 37°C for 5 minutes. b. Add the NADPH regenerating system. c. Initiate the reaction by adding the **2-Ethylhexyl 2-ethylhexanoate** working solution to a final concentration of 10 µM. d. Incubate the mixture at 37°C with gentle shaking.
- Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.
- Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.
- LC-MS/MS Analysis: a. Analyze the samples for the disappearance of the parent compound and the formation of the metabolites (2-ethylhexanol and 2-ethylhexanoic acid). b. Use a calibrated standard curve for each analyte to quantify their concentrations.
- Data Analysis: Plot the concentration of the parent compound and metabolites over time to determine the rate of hydrolysis (e.g., half-life, $T_{1/2}$).

Causality and Validation: This protocol includes a time-zero sample and control incubations (without microsomes or without substrate) to ensure that the observed hydrolysis is enzymatic and not due to spontaneous degradation. The use of LC-MS/MS provides high specificity and sensitivity for quantifying the parent and its metabolites, ensuring the trustworthiness of the results.

Conclusion

The toxicological profile of **2-Ethylhexyl 2-ethylhexanoate** is intrinsically linked to its metabolic hydrolysis products, 2-ethylhexanol and, more significantly, 2-ethylhexanoic acid. The parent

compound exhibits low acute toxicity and is not considered a genotoxic or sensitizing agent. The primary toxicological concern is the potential for reproductive and developmental toxicity, driven by 2-EHA. The mechanism for this effect is understood to be an indirect cascade involving maternal liver toxicity and subsequent embryonic zinc deficiency. Risk assessments by international bodies have highlighted this endpoint, leading to classifications and potential restrictions on its use, particularly in consumer products like cosmetics where exposure may be significant.

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